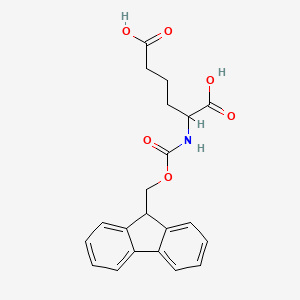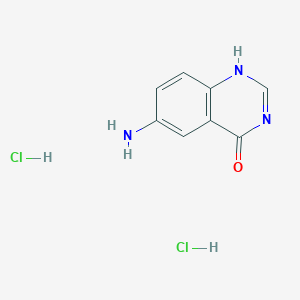![molecular formula C7H6ClN3 B8061575 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061575.png)
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a chemical compound with the CAS Number: 2173999-08-9 . It has a molecular weight of 204.06 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is part of the structure of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine, is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Aplicaciones Científicas De Investigación
Antifungal Activity : A study found that a compound derived from 1-cyano-4-(chloromethyl)benzene and 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione displayed significant antifungal activities against several pathogens, including Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).
Synthesis Methodology : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines was developed, featuring metal-free oxidative N-N bond formation, indicating a methodological advancement in the synthesis of such compounds (Zisheng Zheng et al., 2014).
Antiproliferative Activity : Fluorinated derivatives of 1,2,4-triazolo[1,5-a]pyridine exhibited promising antiproliferative activity against various cancer cell lines, indicating potential for cancer therapy applications (A. Dolzhenko et al., 2008).
Potential as Ligands : New compounds based on 1,2,4-triazolo[1,5-a]pyridine were synthesized with potential application as helicating ligands or luminescent sensors, suggesting their utility in material science or sensor technology (B. Abarca et al., 2004).
Diverse Chemical Reactions : Research has demonstrated the ability of [1,2,4]triazolo[1,5-a]pyridine derivatives to engage in various chemical reactions, expanding their potential utility in synthetic chemistry (Gurnos Jones et al., 1981).
Safety and Hazards
The safety information for 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride indicates that it is hazardous . The compound has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVGSZEWMYGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


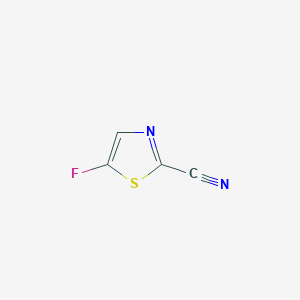
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanol](/img/structure/B8061505.png)
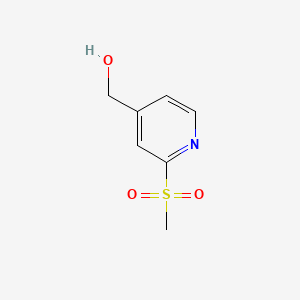
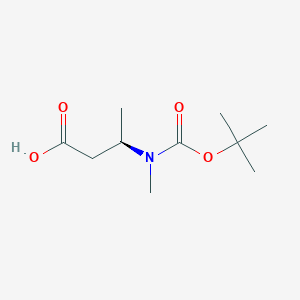
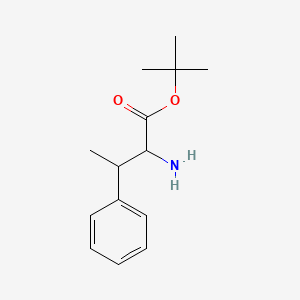
![rel-tert-butyl (1R,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8061521.png)
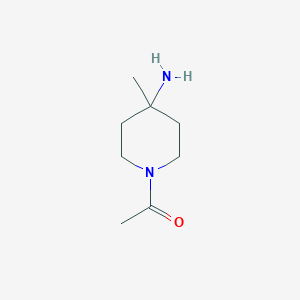
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine](/img/structure/B8061536.png)
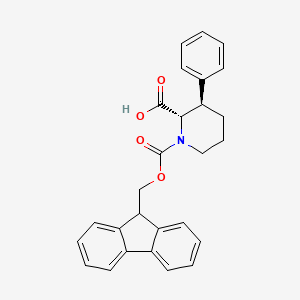
![(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8061548.png)
